molecular formula C12H10ClNO B187093 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde CAS No. 323196-71-0

2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde

Cat. No. B187093
M. Wt: 219.66 g/mol
InChI Key: MEVWOQZZSJDOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde” is a chemical compound with the empirical formula C12H10ClNO . It has a molecular weight of 219.67 . This compound belongs to the class of organic compounds known as quinolines and derivatives .


Molecular Structure Analysis

The SMILES string of this compound is Cc1ccc(C)c2nc(Cl)c(C=O)cc12 . This provides a text representation of the compound’s structure.


Physical And Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties were not available in the search results.

Scientific Research Applications

Synthesis and Applications in Chemistry

2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde is a key intermediate in synthesizing various heterocyclic compounds. These compounds have significant applications in industry and medicine, including use as analytical reagents, ligands, dyestuffs, bioindicators, and pharmaceutical substances. Heterocyclic compounds derived from this aldehyde have been researched for their potential as anticancer agents and as active substances against HIV virus (Aydemir & Kaban, 2018).

Optical and Electronic Properties

Research on quinoline derivatives, including 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde, has shown their varied electronic and optical properties. Changes in substitution patterns can significantly affect the bandgap energies of these compounds, influencing their refractive index and optical conductivity. These properties make them suitable for applications in optical materials and electronic devices (Kurban, Sertbakan & Gündüz, 2020).

Biological Applications

The synthesis of derivatives from 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde has been explored for biological applications. For instance, certain derivatives have been studied for their potential as non-nucleoside Human HIV-1 Reverse Transcriptase Inhibitors, showing promise in the treatment of HIV (Ghanei, Eshghi, Lari & Saadatmandzadeh, 2015).

Quantum and Molecular Docking Studies

Quantum mechanical studies and molecular docking analyses have been conducted on compounds derived from 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde. These studies offer insights into the compound's molecular structure, charge distribution, reactivity, and potential biological functions, broadening its applications in drug design and material science (Saral et al., 2021).

Synthesis of Novel Compounds

The versatility of 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde in synthesizing new compounds is evident in its use as a precursor in various chemical reactions. Its ability to react with different reagents allows for the creation of diverse chemical structures with potential applications in pharmaceuticals and materials science (Desai et al., 2012).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . This means it may be harmful if swallowed and causes serious eye irritation.

properties

IUPAC Name

2-chloro-5,8-dimethylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-7-3-4-8(2)11-10(7)5-9(6-15)12(13)14-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVWOQZZSJDOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354994
Record name 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5,8-dimethylquinoline-3-carbaldehyde

CAS RN

323196-71-0
Record name 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 323196-71-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde
Reactant of Route 2
2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde
Reactant of Route 3
Reactant of Route 3
2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde
Reactant of Route 4
Reactant of Route 4
2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde
Reactant of Route 5
2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde
Reactant of Route 6
Reactant of Route 6
2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde

Citations

For This Compound
1
Citations
M Kurban, TR Sertbakan, B Gündüz - Journal of Molecular Modeling, 2020 - Springer
In this work, the structural, electronic, and optical features of quinoline derivatives were carried out by experiment and density functional theory (DFT). Our results show that a change in …
Number of citations: 5 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.